molecular formula C12H20Cl2N2OS B2490003 (1R,5S)-8-((4-methylthiazol-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride CAS No. 2320860-88-4

(1R,5S)-8-((4-methylthiazol-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride

Cat. No. B2490003
CAS RN: 2320860-88-4
M. Wt: 311.27
InChI Key: RUTFVJQLGVDTCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related azabicyclo compounds involves intricate steps, including the use of advanced organic synthesis techniques. Studies have shown efficient methods for synthesizing azabicyclo[3.2.1]octan-3-ol derivatives through multistep reactions, highlighting the complexity and precision required in synthesizing such molecules (Grošelj et al., 2005).

Molecular Structure Analysis

Molecular structure analysis using techniques such as X-ray crystallography and NMR spectroscopy has been pivotal in determining the configuration and conformation of azabicyclo[3.2.1]octan-3-ol derivatives. These studies reveal intricate details about the molecular geometry, including bond lengths, angles, and spatial arrangement, providing a comprehensive understanding of the compound's three-dimensional structure (Wu et al., 2015).

Chemical Reactions and Properties

Azabicyclo[3.2.1]octan-3-ol derivatives engage in various chemical reactions, underlining their reactivity and functional group transformations. These reactions are essential for modifying the compound's structure for specific applications or studies. For instance, the introduction of substituents or modification of existing functional groups can significantly alter the compound's chemical properties and reactivity (Callis et al., 1996).

Physical Properties Analysis

The physical properties of azabicyclo[3.2.1]octan-3-ol derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. These properties are influenced by the molecule's structural characteristics and have implications for its handling, storage, and application in various fields (Iriepa et al., 2003).

Chemical Properties Analysis

The chemical properties of "(1R,5S)-8-((4-methylthiazol-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride" are defined by its functional groups and molecular structure. These properties determine the compound's reactivity, stability, and interaction with other molecules. Understanding these properties is essential for its application in synthesis, catalysis, and potentially in medicinal chemistry, albeit focusing purely on the scientific aspect without delving into specific drug applications (Dubois et al., 1996).

properties

IUPAC Name

8-[(4-methyl-1,3-thiazol-5-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS.2ClH/c1-8-12(16-7-13-8)6-14-9-2-3-10(14)5-11(15)4-9;;/h7,9-11,15H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTFVJQLGVDTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN2C3CCC2CC(C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-((4-methylthiazol-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride

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